4-Butoxyphenol

Description

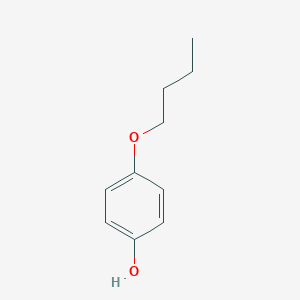

Structure

3D Structure

Properties

IUPAC Name |

4-butoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGGFXOXUIDRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059548 | |

| Record name | Phenol, 4-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-94-1 | |

| Record name | 4-Butoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BUTOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BUTOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8188DBS68J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Butoxyphenol (CAS 122-94-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

4-Butoxyphenol, with the CAS number 122-94-1, is an organic compound classified as a phenol (B47542) ether. It presents as a light brown to brown crystalline solid at room temperature.[1][2] Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3] |

| Molecular Weight | 166.22 g/mol | [1][3][] |

| Melting Point | 65-66 °C | [1][2][5] |

| Boiling Point | 165 °C at 2 mmHg | [1][5] |

| Density | 1.006 g/cm³ (estimate) | [1][5] |

| Solubility | Soluble in acetone (B3395972) and ethanol. | [1][2][5] |

| Vapor Pressure | 9.14 mmHg at 25°C | [1] |

| pKa | 10.33 ± 0.15 (Predicted) | [1][5] |

| LogP | 2.9 | [] |

Synthesis Methodologies

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the etherification of hydroquinone (B1673460) with a suitable butylating agent, such as 1-bromobutane (B133212). The reaction proceeds via the deprotonation of hydroquinone to form the more nucleophilic phenoxide ion, which then attacks the electrophilic butyl halide.

A general experimental protocol for the Williamson ether synthesis of this compound is as follows:

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Reactants: Hydroquinone, 1-Bromobutane, a suitable base (e.g., potassium carbonate, sodium hydroxide), and a solvent (e.g., acetone, ethanol, or a biphasic system for phase transfer catalysis).

-

Procedure:

-

Dissolve hydroquinone in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add the base to the solution and stir to form the phenoxide. The amount of base can be controlled to favor mono- or di-alkylation. For preferential synthesis of this compound, using a molar ratio of hydroquinone to base of 1:1 or slightly less is recommended.

-

Slowly add 1-bromobutane to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

-

Alternative Synthesis Approaches:

-

Phase Transfer Catalysis (PTC): To improve the reaction efficiency, particularly in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed. The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

-

Electrochemical Synthesis: An electrochemical method has been reported with a high yield of 91.7%. This approach utilizes a platinum anode in a butanol medium with sulfuric acid as a catalyst. This method is presented as a more environmentally friendly alternative as it avoids the use of hazardous alkylating agents.

-

Protected Hydroquinone Method: A patented method involves the protection of one of the hydroxyl groups of hydroquinone, for example, with an acetyl group. This is followed by the etherification of the unprotected hydroxyl group with a butyl halide. The final step is the deprotection (hydrolysis) of the acetyl group to yield this compound. This method can offer high yields and purity.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis and has applications in various fields, including materials science and medicinal chemistry.

-

Intermediate for Liquid Crystals: It is utilized as an intermediate in the synthesis of liquid crystals.

-

Pharmaceutical Intermediate: this compound is a precursor in the synthesis of other more complex molecules. For instance, it is used to synthesize 4-butoxyphenylacetic acid and 4-butoxyphenylacetonitrile. It has also been mentioned as a starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen.

-

Biochemical Reagent: In a research context, it is used as a biochemical reagent. It has been specifically studied for its effects on enzymes.

-

Impurity Standard: this compound is known as an impurity of the topical anesthetic Pramoxine. Therefore, it is used as a reference standard in the quality control and analysis of this pharmaceutical product.

Mechanism of Action and Biological Activity

The primary characterized biological activity of this compound is its interaction with the enzyme ribonucleotide reductase (RNR) . RNR is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.

The R2 subunit of mouse ribonucleotide reductase contains a stable tyrosyl radical that is crucial for the enzyme's catalytic activity. Studies have shown that this compound interferes with the regeneration of this vital tyrosyl radical.[3] Treatment of the R2 protein with this compound leads to a structural rearrangement of the diferric/radical site.[3] This alteration significantly hinders the regeneration of the tyrosyl radical, with regeneration levels dropping to as low as 6% compared to 59% in the untreated enzyme.[3] This inhibitory effect on a key enzyme in DNA synthesis suggests potential for this compound and its derivatives as antiproliferative agents.

Below is a diagram illustrating the inhibitory effect of this compound on the tyrosyl radical regeneration in ribonucleotide reductase.

References

An In-depth Technical Guide to the Solubility of 4-Butoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol, an aromatic ether, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals.[1] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a schematic for its chemical synthesis.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound. It is important to note that this information is not exhaustive and solubility can be temperature-dependent.

| Solvent | Solubility | Reference |

| Acetone | Soluble | [2][3] |

| Ethanol | Soluble | [2][3] |

Experimental Protocols

To address the limited availability of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. The equilibrium shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the selected organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Analysis:

-

After the equilibration period, stop the agitation and allow the vials to rest in the temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Immediately dilute the collected sample with a known volume of the solvent to prevent precipitation.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC).

-

-

Quantification:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

-

Data Reporting:

-

Solubility is typically reported in units such as g/100 g of solvent, mg/mL, or as a mole fraction.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound starting from hydroquinone.

References

4-Butoxyphenol: A Key Intermediate for Advanced Liquid Crystal Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol, a monosubstituted hydroquinone (B1673460) derivative, serves as a critical building block in the synthesis of a diverse range of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a rigid phenyl ring, a reactive hydroxyl group, and a flexible butoxy chain, provides an ideal scaffold for the construction of mesogenic molecules with tailored properties. The butoxy group, in particular, plays a crucial role in influencing the mesophase behavior, such as the temperature range of the liquid crystalline phase and the type of mesophase formed (e.g., nematic, smectic). This technical guide provides a comprehensive overview of the synthesis of liquid crystals derived from this compound, focusing on detailed experimental protocols, quantitative data, and the underlying principles of molecular ordering.

Data Presentation: Physicochemical Properties of a this compound Derived Liquid Crystal

The following table summarizes the key quantitative data for a representative liquid crystal, 4'-butoxy-4-cyanobiphenyl, which can be synthesized from a this compound precursor. This data is essential for the design and application of liquid crystal-based devices.

| Property | Value |

| Molecular Formula | C₁₇H₁₇NO |

| Molecular Weight | 251.33 g/mol |

| Melting Point | 75.0 to 79.0 °C |

| Mesomorphic Range | 75.0 to 82.0 °C (Nematic) |

| Appearance | White to Almost white powder to crystal |

Note: Birefringence and dielectric anisotropy data for the broader class of 4'-n-alkyl/alkoxy-4-cyanobiphenyls indicate that the butoxy derivative is expected to have a positive dielectric anisotropy and a moderate birefringence, making it suitable for display applications.[1][2]

Experimental Protocols

The synthesis of liquid crystals from this compound typically involves a multi-step process. The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a liquid crystalline material.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from hydroquinone and 1-bromobutane (B133212).

Materials:

-

Hydroquinone

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Alkyl Halide: While stirring vigorously, add 1-bromobutane (1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Protocol 2: Synthesis of 4'-Butoxy-4-cyanobiphenyl

This protocol outlines the synthesis of a nematic liquid crystal, 4'-butoxy-4-cyanobiphenyl, from a this compound-derived intermediate. This synthesis involves a Suzuki-Miyaura cross-coupling reaction. The precursor, 4-butoxy-iodobenzene, can be prepared from this compound through standard iodination methods.

Materials:

-

4-Butoxy-iodobenzene (prepared from this compound)

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask or Schlenk tube, combine 4-butoxy-iodobenzene (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂ with 4-10 mol% PPh₃).

-

Addition of Base and Solvent: Add sodium carbonate (2.0 eq.) and a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to obtain 4'-butoxy-4-cyanobiphenyl.

Visualization of Synthesis and Molecular Ordering

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of 4'-butoxy-4-cyanobiphenyl, starting from hydroquinone. This workflow highlights the key transformations and intermediates involved in the process.

Caption: Synthetic pathway for 4'-butoxy-4-cyanobiphenyl.

Molecular Ordering in Nematic Liquid Crystals

The liquid crystalline properties of molecules like 4'-butoxy-4-cyanobiphenyl arise from their specific molecular architecture. The following diagram illustrates the relationship between the molecular structure and the resulting nematic phase.

Caption: Structure-property relationship leading to the nematic phase.

Conclusion

This compound is a versatile and indispensable intermediate in the synthesis of high-performance liquid crystal materials. The methodologies outlined in this guide, particularly the Williamson ether synthesis and Suzuki-Miyaura coupling, provide robust pathways to a wide array of mesogenic structures. The ability to systematically modify the molecular architecture, for instance, by introducing the butoxy group, allows for the fine-tuning of the physicochemical properties of the resulting liquid crystals. This level of control is paramount for the development of advanced materials for applications in displays, photonics, and other emerging technologies. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel liquid crystalline materials.

References

Genotoxic Potential of 4-Alkoxyphenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxyphenols, a class of chemical compounds characterized by a phenol (B47542) ring with an alkoxy group at the para position, are utilized in a variety of industrial and commercial applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and antioxidants. Given their potential for human exposure, a thorough understanding of their toxicological profile, particularly their genotoxic potential, is of paramount importance for risk assessment and the development of safe handling and use guidelines. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity of 4-alkoxyphenols, with a focus on 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, and 4-butoxyphenol.

Quantitative Genotoxicity Data

The genotoxic potential of 4-alkoxyphenols has been evaluated in a limited number of studies using standard genotoxicity assays. The available quantitative data are summarized below. It is important to note that data for 4-ethoxyphenol, 4-propoxyphenol, and this compound are scarce in the public domain.

| Compound | Assay | Test System | Concentration/Dose | Results | Reference |

| 4-Methoxyphenol | Comet Assay | Human Lymphocytes | 0.25, 0.5, 1.0, 2.0, 4.0 μM | Significant dose-dependent increase in DNA damage | [1] |

| Chromosome Aberration | Human Lymphocytes | 0.25, 0.5, 1.0, 2.0, 4.0 μM | Clastogenic effects observed | [1] | |

| 4-Ethoxyphenol | Ames Test | Salmonella typhimurium | Not specified | No safety concern at current levels of intake when used as a flavouring agent. | [2][3] |

| Micronucleus Assay | Not specified | Not specified | Data not readily available | ||

| Comet Assay | Not specified | Not specified | Data not readily available | ||

| 4-Propoxyphenol | Ames Test | Not specified | Not specified | Data not readily available | |

| Micronucleus Assay | Not specified | Not specified | Data not readily available | ||

| Comet Assay | Not specified | Not specified | Data not readily available | ||

| This compound | Ames Test | Not specified | Not specified | Data not readily available | |

| Micronucleus Assay | Not specified | Not specified | Data not readily available | ||

| Comet Assay | Not specified | Not specified | Data not readily available |

Note: The lack of publicly available quantitative data for 4-ethoxyphenol, 4-propoxyphenol, and this compound highlights a significant data gap in the toxicological assessment of these compounds.

Signaling Pathways in 4-Alkoxyphenol-Induced Genotoxicity

The mechanisms underlying the genotoxic effects of 4-alkoxyphenols are not fully elucidated but are thought to involve the induction of oxidative stress and the subsequent activation of DNA damage response (DDR) pathways. Phenolic compounds, in general, can undergo metabolic activation to form reactive intermediates that can directly interact with DNA or generate reactive oxygen species (ROS).

Oxidative Stress and DNA Damage

The metabolism of 4-alkoxyphenols can lead to the formation of phenoxyl radicals and other reactive species. These can interact with molecular oxygen to produce superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. These ROS can induce a variety of DNA lesions, including single- and double-strand breaks, and base modifications.

DNA Damage Response Pathways

Upon detection of DNA damage, cells activate a complex signaling network to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger apoptosis. Key players in this response include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand breaks and single-strand breaks, respectively. Activated ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.

The p53 protein plays a central role in orchestrating the cellular response to DNA damage by regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is another critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stressors, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxification genes.

References

Mechanism of action of phenolic polymerization inhibitors

An In-depth Technical Guide on the Mechanism of Action of Phenolic Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unwanted or premature polymerization of vinyl monomers is a significant challenge during their synthesis, purification, storage, and transportation.[1] Monomers like styrene (B11656), acrylates, and vinyl chloride can self-polymerize when exposed to heat or light, leading to product degradation, equipment fouling, and potentially hazardous runaway reactions.[1][2] Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent this spontaneous polymerization.[1] Among the most widely used and effective inhibitors are phenolic compounds, which function primarily as radical scavengers.[3] This technical guide provides an in-depth exploration of the core mechanisms by which phenolic compounds inhibit free-radical polymerization, presents quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

Core Inhibition Mechanisms of Phenolic Compounds

Phenolic compounds primarily function as chain-breaking antioxidants, terminating the free-radical chain reaction that constitutes polymerization.[2] Their efficacy is rooted in the lability of the hydroxyl (-OH) group's hydrogen atom and the stability of the resulting phenoxyl radical. The overall mechanism is a multi-step process often involving synergistic interactions with molecular oxygen and subsequent transformation into quinone species.

Distinction: True Inhibitors vs. Retarders

It is crucial to distinguish between two classes of substances that prevent polymerization:

-

True Inhibitors: These compounds create a distinct induction period during which no significant polymerization occurs. They are consumed during this period, and once depleted, the polymerization proceeds at its normal rate.[1]

-

Retarders: These compounds do not provide a defined induction period but instead decrease the overall rate of polymerization.[1]

Phenolic compounds can exhibit behavior of both weak retarders at low concentrations and true inhibitors at higher concentrations.[4][5]

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The principal mechanism of inhibition by phenols is Hydrogen Atom Transfer (HAT). In free-radical polymerization, a growing polymer chain possesses a terminal carbon-centered radical (P•). A phenolic inhibitor (ArOH) can donate its weakly bonded hydroxyl hydrogen to this active radical.[6] This reaction terminates the growing polymer chain by forming a stable, non-radical polymer molecule and creates a phenoxyl radical (ArO•).[6]

The phenoxyl radical is significantly less reactive than the initial polymer radical (P•) due to the delocalization of the unpaired electron across the aromatic ring, a phenomenon known as resonance stabilization. This stability prevents it from initiating a new polymer chain, effectively breaking the kinetic chain of polymerization.

Below is a diagram illustrating the fundamental steps of free-radical polymerization and the intervention point for phenolic inhibitors.

Figure 1: Free-radical polymerization and the point of phenolic inhibition via HAT.

The Synergistic Role of Oxygen

For many common phenolic inhibitors, such as hydroquinone (B1673460) and its derivatives, the presence of dissolved oxygen is essential for effective inhibition.[7] In this synergistic mechanism, the growing polymer radical (P•) first reacts with molecular oxygen (O₂) to form a peroxy radical (POO•).[1]

This peroxy radical is then intercepted by the phenolic inhibitor (ArOH) through hydrogen atom transfer. This reaction is highly favorable and yields a hydroperoxide (POOH) and the stable phenoxyl radical (ArO•). This pathway is often more efficient than the direct reaction of the phenol (B47542) with the carbon-centered polymer radical.

Figure 2: Synergistic inhibition mechanism of phenols and oxygen.

Formation and Role of Quinones

The inhibition process does not stop with the formation of the phenoxyl radical. These radicals can undergo further reactions, typically oxidation, to form quinones.[6] For example, hydroquinone is oxidized to p-benzoquinone. This transformation is a key part of the inhibitory cycle.

The resulting quinones are themselves potent polymerization inhibitors. They can terminate polymer radicals through addition reactions, forming stable adducts and effectively removing radicals from the system. This multi-stage inhibition, where the initial inhibitor is converted into a secondary, also effective inhibitor, contributes to the high efficiency of phenolic compounds.

Figure 3: Conversion of phenolic inhibitors to quinones for secondary inhibition.

Influence of Molecular Structure and Steric Hindrance

The effectiveness of a phenolic inhibitor is highly dependent on its molecular structure.

-

Substituents: Electron-donating groups (e.g., alkyl, methoxy) on the aromatic ring can weaken the O-H bond, facilitating hydrogen donation and increasing inhibitory activity.

-

Steric Hindrance: Bulky alkyl groups (like tert-butyl) positioned ortho to the hydroxyl group are a critical feature of many high-performance inhibitors (e.g., BHT, DTBMP).[8] This steric hindrance serves two purposes: it increases the stability of the phenoxyl radical by preventing dimerization or other side reactions, and it ensures the radical's primary fate is to terminate another growing chain, enhancing its overall efficiency.[9] Phenolic antioxidants with lower electrophilicity tend to exhibit better inhibition performance.[2]

Quantitative Analysis of Inhibitor Performance

The efficacy of different phenolic inhibitors can be compared quantitatively by measuring parameters such as the reduction in polymer formation ("growth percentage") and monomer conversion under controlled conditions. The following data, adapted from a study on styrene polymerization, compares several common phenolic inhibitors.[7][10]

| Inhibitor | Chemical Name | Structure | Polymer Growth (%) After 4h | Styrene Conversion (%) After 4h |

| MEHQ | 4-Methoxyphenol | p-C₆H₄(OH)(OCH₃) | 90.50 | 0.250 |

| TBHQ | tert-Butylhydroquinone | C₆H₃(OH)₂(C(CH₃)₃) | 71.35 | 0.191 |

| TBC | 4-tert-Butylcatechol | C₆H₃(OH)₂(C(CH₃)₃) | 65.20 | 0.181 |

| BHT | Butylated hydroxytoluene | C₆H₂(OH)(C(CH₃)₃)₂(CH₃) | 42.50 | 0.111 |

| DTBMP | 2,6-Di-tert-butyl-4-methoxyphenol | C₆H₂(OH)(C(CH₃)₃)₂(OCH₃) | 16.40 | 0.048 |

| Table 1: Comparison of the inhibition performance of various phenolic compounds (50 ppm) on styrene polymerization at 115 °C. Data sourced from Darvishi et al. (2019).[6][7] |

As the data indicates, sterically hindered phenols with multiple bulky tert-butyl groups and electron-donating substituents (BHT and especially DTBMP) show significantly lower polymer growth and monomer conversion, demonstrating superior inhibition efficiency.[7][8]

Experimental Protocols for Inhibitor Evaluation

Evaluating the performance of polymerization inhibitors requires precise and reproducible experimental methods. The following sections detail the protocols for three common techniques: a gravimetric method, dilatometry, and Differential Scanning Calorimetry (DSC).

Experimental Workflow Diagram

The general process for testing an inhibitor follows a structured workflow from preparation to analysis.

Figure 4: General experimental workflow for evaluating a polymerization inhibitor.

Protocol 1: Gravimetric Analysis of Undesired Polymer Formation

This method, adapted from studies on styrene, quantifies inhibitor performance by measuring the mass of polymer formed over a set time.[6][7]

1. Materials and Equipment:

-

Monomer (e.g., Styrene), purified to remove commercial stabilizers.

-

Phenolic inhibitor to be tested.

-

Initiation source (e.g., dissolved oxygen in deionized water, or a chemical initiator like AIBN).

-

Pre-weighed polymer "seed" for nucleation (optional, but improves reproducibility).

-

Adiabatic cell reactor or sealed reaction vessel with temperature control.

-

Syringe pumps for precise addition of reagents.

-

Precipitating agent (e.g., Methanol).

-

Filtration apparatus (e.g., Büchner funnel, filter paper).

-

Drying oven.

-

Analytical balance.

2. Procedure:

-

System Preparation: Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove atmospheric oxygen if the experiment is designed to test a specific initiator without air interference.

-

Initial Charging: Place a known mass of polymer seed (e.g., 0.2 g) into the reactor.

-

Reagent Injection: Set the reactor to the desired temperature (e.g., 115 °C). Inject a precise volume of the monomer (e.g., 50 mL), the inhibitor at the desired concentration (e.g., 50 ppm), and the initiator source (e.g., 2 mL of deionized water).[6]

-

Reaction: Allow the polymerization to proceed for a fixed duration (e.g., 4 hours) under constant temperature and stirring.

-

Quenching and Precipitation: After the specified time, rapidly cool the reaction mixture to halt polymerization. Precipitate the newly formed polymer by adding a sufficient volume of a non-solvent (e.g., 5-10 mL of methanol).

-

Isolation and Drying: Filter the precipitated polymer from the solution. Wash the polymer with additional precipitant to remove any residual monomer or inhibitor. Dry the isolated polymer in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.

-

Measurement: Weigh the final dried polymer mass.

3. Data Analysis:

-

Mass of New Polymer: Subtract the initial seed weight from the final polymer weight.

-

Growth Percentage: Calculate using the formula: Growth % = [(Final Weight - Initial Weight) / Initial Weight] x 100[2]

-

Monomer Conversion: Calculate the percentage of the initial monomer mass that was converted to polymer.

Protocol 2: Dilatometry for Kinetic Studies

Dilatometry is a classic technique that measures the rate of polymerization by tracking the volume contraction that occurs as monomer converts to the denser polymer.[11][12] It is highly effective for determining induction periods and polymerization rates.

1. Materials and Equipment:

-

Dilatometer: A glass vessel with a precisely calibrated capillary tube.

-

Constant temperature bath with high precision (±0.1 °C).

-

Cathetometer or digital camera for accurately measuring the liquid level (meniscus) in the capillary.

-

Monomer, initiator, and inhibitor.

-

Syringe with a long needle for filling the dilatometer.

2. Procedure:

-

Dilatometer Calibration: Determine the volume of the dilatometer bulb and the volume per unit length of the capillary. This is done by filling the dilatometer with a liquid of known density (like water or mercury) and weighing it.

-

Preparation of Reaction Mixture: Prepare the solution of monomer containing the desired concentrations of initiator and inhibitor.

-

Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The liquid level should be adjusted to be within the calibrated portion of the capillary.

-

Equilibration and Measurement: Clamp the dilatometer vertically in the constant temperature bath. Allow the system to reach thermal equilibrium (the liquid level will first rise due to thermal expansion, then stabilize).[12]

-

Data Acquisition: Once the reaction begins, record the height of the meniscus in the capillary (h) as a function of time (t).[11] Measurements should be taken at regular intervals.

3. Data Analysis:

-

Volume Change (ΔV): Calculate the change in volume from the change in meniscus height (Δh) and the calibrated volume of the capillary.

-

Percent Conversion (p): The fractional conversion at any time t is proportional to the volume change: p = (ΔV / V₀) * [(ρ_p - ρ_m) / ρ_p]⁻¹ where V₀ is the initial volume, ρ_p is the polymer density, and ρ_m is the monomer density at the reaction temperature.

-

Rate of Polymerization (Rp): The rate is the slope of the conversion versus time plot (dp/dt).

-

Induction Period (t_ind): This is the time from the start of the experiment until a noticeable and steady decrease in volume (i.e., polymerization) begins. It is determined by extrapolating the linear portion of the conversion-time plot back to zero conversion.[13]

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with chemical reactions as a function of temperature or time. It can be used to study the kinetics of polymerization by monitoring the exothermic heat of reaction.[14][15]

1. Materials and Equipment:

-

Differential Scanning Calorimeter (DSC).

-

Sample pans (typically aluminum, hermetically sealed for volatile monomers).[16]

-

Monomer, initiator, and inhibitor.

-

Micropipette or syringe for sample preparation.

2. Procedure:

-

Sample Preparation: In a DSC pan, place a small, accurately weighed amount of the reaction mixture (e.g., 5-15 mg) containing the monomer, initiator, and inhibitor.[16] Hermetically seal the pan to prevent monomer evaporation. Prepare an empty, sealed pan as a reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell.

-

Isothermal Method (for Induction Period/Rate):

-

Rapidly heat the sample to the desired reaction temperature.

-

Hold the sample at this temperature and record the heat flow as a function of time. The polymerization exotherm will appear after the inhibitor is consumed.

-

-

Dynamic (Scanning) Method (for Reaction Profile):

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a temperature range.[17]

-

Record the heat flow versus temperature. The onset temperature of the exothermic peak indicates the temperature at which polymerization begins in the presence of the inhibitor.

-

3. Data Analysis:

-

Induction Time/Period: In an isothermal experiment, the induction time is the period from the start of the isothermal hold until the onset of the exothermic peak.[18]

-

Heat of Polymerization (ΔH): The total heat released is determined by integrating the area under the exothermic peak.

-

Conversion: The fractional conversion at any time can be calculated by dividing the partial heat of reaction up to that time by the total heat of reaction for complete polymerization.

-

Kinetic Parameters: The shape and temperature of the exothermic peak can be analyzed using kinetic models (e.g., Kissinger method) to determine activation energy and other parameters.[19]

Conclusion

Phenolic compounds are indispensable inhibitors for controlling unwanted free-radical polymerization. Their mechanism of action is a sophisticated, multi-stage process centered on Hydrogen Atom Transfer (HAT) to terminate growing polymer chains. This primary action is often synergistically enhanced by the presence of molecular oxygen , leading to the formation of peroxy radicals that react readily with the phenol. The resulting stable phenoxyl radical can be further oxidized to quinones , which act as secondary inhibitors, adding to the overall efficacy. The performance of a phenolic inhibitor is intrinsically linked to its molecular structure, with steric hindrance and the presence of electron-donating groups being key features for designing highly effective compounds. Through rigorous evaluation using quantitative techniques such as gravimetric analysis, dilatometry, and DSC, the efficiency of these inhibitors can be precisely characterized, enabling their optimal application in research, industrial processes, and the development of stabilized formulations.

References

- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of phenolic compounds as free-radical polymerization inhibitors | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.uc.edu [journals.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. pslc.ws [pslc.ws]

- 12. pol.vscht.cz [pol.vscht.cz]

- 13. What is high performance polymerization inhibitor?|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 14. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. (131a) A Study of Method for Estimating Induction Time until Polymerization Runaway of Polymerization Monomer | AIChE [proceedings.aiche.org]

- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

Degradation Pathway of 4-Butoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathway of 4-butoxyphenol, with a focus on the well-studied aerobic pathway initiated by ipso-hydroxylation. The information presented herein is intended to serve as a valuable resource for researchers in environmental science, drug metabolism, and bioremediation.

Executive Summary

This compound, an alkyl ether of hydroquinone (B1673460), undergoes microbial degradation primarily through an ipso-hydroxylation mechanism, particularly by bacteria of the Sphingobium genus. This initial oxidative attack results in the cleavage of the ether bond, yielding hydroquinone and butanol. These intermediates are subsequently channeled into central metabolic pathways. This guide details the core degradation pathway, presents available quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the key steps and workflows.

Core Degradation Pathway

The aerobic degradation of this compound is prominently initiated by the bacterium Sphingobium xenophagum Bayram. The key initial step is an ipso-hydroxylation of the aromatic ring at the C4 position, where the butoxy group is attached.[1][2][3][4]

Pathway Steps:

-

Ipso-Hydroxylation: A monooxygenase enzyme, dependent on NADPH and flavin adenine (B156593) dinucleotide (FAD), catalyzes the hydroxylation of the C4 carbon of this compound.[5] This reaction incorporates one atom of molecular oxygen into the substrate.

-

Hemiketal Formation: The ipso-hydroxylation leads to the formation of an unstable hemiketal intermediate.[1][2][3][4]

-

Spontaneous Dissociation: The hemiketal spontaneously dissociates, breaking the ether linkage.[1][2][3][4]

-

Product Formation: This dissociation releases butanol and p-benzoquinone.[1][2][3][4] The p-benzoquinone is then rapidly reduced to hydroquinone, which is a key intermediate for aromatic ring cleavage.[1][2][3][4]

The resulting products, hydroquinone and butanol, are then further metabolized by the microorganism.

Visualization of the Core Degradation Pathway

Caption: Initial steps in the aerobic degradation of this compound.

Quantitative Data

Quantitative data on the degradation of this compound is limited. However, oxygen uptake rates for similar compounds by Sphingobium xenophagum Bayram provide valuable insights into the substrate specificity of the initial monooxygenase.

Table 1: Relative Oxygen Uptake Rates by Resting Cells of Sphingobium xenophagum Bayram

| Substrate | Relative Oxygen Uptake Rate (%)* |

| 4-Ethoxyphenol | ~40% |

| 4-t-Butoxyphenol | ~35% |

| 4-Methoxyphenol | < 4% |

| 4-n-Octyloxyphenol | < 4% |

*Relative to the specific oxygen uptake rate of the inducing substrate, 4-(1-ethyl-1,4-dimethyl-pentyl)-phenol (4-NP112), which is 65.4 nmol O₂/min/mg of dry cells.[1][6]

Note: Specific kinetic parameters (Km and Vmax) for the monooxygenase with this compound as a substrate are not currently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound.

Culturing of Sphingobium xenophagum Bayram

This protocol is based on methods for culturing Sphingobium species for degradation studies.

Materials:

-

Sphingobium xenophagum Bayram strain

-

Mineral Medium with Vitamins (e.g., DSMZ Medium 462)

-

This compound (as inducer and carbon source)

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Prepare the mineral medium according to the supplier's instructions and autoclave.

-

Aseptically add a sterile solution of this compound to the cooled medium to a final concentration of 0.1-0.5 mM.

-

Inoculate the medium with a fresh culture of S. xenophagum Bayram.

-

Incubate at 28-30°C with shaking at 150-200 rpm.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvest cells in the late exponential or early stationary phase by centrifugation for subsequent experiments.

Resting Cell Assay for Oxygen Uptake Measurement

This assay determines the ability of whole cells to consume oxygen in the presence of a substrate.

Materials:

-

Harvested S. xenophagum Bayram cells

-

Phosphate (B84403) buffer (50 mM, pH 7.2)

-

This compound solution (10 mM in a suitable solvent, e.g., ethanol)

-

Oxygen electrode or respirometer

Procedure:

-

Wash the harvested cells twice with phosphate buffer and resuspend to a final concentration of 1-2 mg dry cell weight/mL.

-

Equilibrate the cell suspension in the oxygen electrode chamber at a constant temperature (e.g., 30°C) until a stable endogenous oxygen consumption rate is observed.

-

Initiate the assay by adding a small volume of the this compound stock solution to the chamber.

-

Record the rate of oxygen depletion.

-

Calculate the specific oxygen uptake rate by subtracting the endogenous rate from the substrate-dependent rate and normalizing to the cell concentration.

Preparation of Cell-Free Extract for Enzyme Assays

This protocol describes the preparation of a crude cell extract to assay for monooxygenase activity.

Materials:

-

Harvested S. xenophagum Bayram cells

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

-

French press or sonicator

-

High-speed centrifuge

Procedure:

-

Wash and resuspend the cell pellet in ice-cold lysis buffer.

-

Disrupt the cells using a French press (e.g., at 16,000 psi) or sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cell debris and membranes.

-

Carefully collect the supernatant (cell-free extract) for immediate use or store at -80°C.

Monooxygenase Activity Assay

This assay measures the activity of the ipso-hydroxylating monooxygenase in the cell-free extract.

Materials:

-

Cell-free extract

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2)

-

This compound solution

-

NADPH solution

-

FAD solution

-

HPLC or GC-MS system

Procedure:

-

Set up a reaction mixture containing the reaction buffer, cell-free extract, FAD, and this compound.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

Take aliquots at different time points and stop the reaction (e.g., by adding a quenching solvent like acetonitrile (B52724) or by heat inactivation).

-

Analyze the samples by HPLC or GC-MS to quantify the depletion of this compound and the formation of hydroquinone and butanol.

Analytical Methods for Metabolite Identification

HPLC Method for Hydroquinone Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280-290 nm.

GC-MS Method for Butanol and this compound Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: An initial temperature of 40-60°C, ramped to 250-280°C.

-

Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

Workflow and Logical Relationships

Experimental Workflow for Studying this compound Degradation

Caption: Workflow for investigating this compound degradation.

Conclusion

The degradation of this compound by Sphingobium xenophagum Bayram is initiated by a well-characterized ipso-hydroxylation, a key mechanism for the cleavage of ether bonds in substituted phenols. While the initial steps of the pathway are established, further research is needed to obtain detailed kinetic data for the enzymes involved and to fully elucidate the downstream metabolic fates of hydroquinone and butanol in this context. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for future investigations into this and similar biodegradation pathways.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Elucidation of the ipso-substitution mechanism for side-chain cleavage of alpha-quaternary 4-nonylphenols and 4-t-butoxyphenol in Sphingobium xenophagum Bayram. [folia.unifr.ch]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Elucidation of the ipso-Substitution Mechanism for Side-Chain Cleavage of α-Quaternary 4-Nonylphenols and 4-t-Butoxyphenol in Sphingobium xenophagum Bayram - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Butoxyphenol as a Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncontrolled polymerization of reactive monomers is a critical issue in the chemical, pharmaceutical, and materials science industries. It can lead to decreased product quality, equipment failure, and potentially hazardous runaway reactions. Polymerization inhibitors are essential chemical additives that stabilize reactive monomers during storage, transport, and processing. 4-Butoxyphenol, a member of the phenolic inhibitor family, serves as an effective free-radical scavenger to prevent premature polymerization of vinyl monomers, such as acrylates and styrene.

This document provides detailed application notes, experimental protocols, and safety information for the use of this compound as a polymerization inhibitor. Due to the limited availability of specific quantitative performance data for this compound in publicly accessible literature, this guide also presents data for other common phenolic inhibitors to provide a comparative context and a starting point for experimental design. It is imperative that the optimal concentration and effectiveness of this compound be determined experimentally for each specific application.

Mechanism of Action: Free-Radical Scavenging

Phenolic inhibitors, including this compound, function by interrupting the chain reaction of free-radical polymerization. This process is most effective in the presence of molecular oxygen. The proposed mechanism involves the following key steps:

-

Initiation: Free radicals (R•) are generated in the monomer (M) due to factors like heat, light, or impurities. In the presence of oxygen, these radicals can react to form peroxy radicals (ROO•).

-

Inhibition: this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the propagating

Application Notes and Protocols: Synthesis of Pramoxine Utilizing 4-Butoxyphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of the topical anesthetic pramoxine (B177174), with a specific focus on the integral role of 4-butoxyphenol as a key starting material. The information is compiled for use by professionals in chemical research and pharmaceutical development.

Introduction

Pramoxine, also known as pramocaine, is a topical anesthetic and antipruritic agent.[1] Its chemical structure, featuring a morpholine (B109124) ring and a butoxy-substituted aromatic ether, differentiates it from many other local anesthetics, which can minimize the risk of cross-reactivity in patients with allergies to conventional "-caine" anesthetics.[2][3] The synthesis of pramoxine primarily involves the coupling of a 4-butoxyphenyl group with a morpholinopropyl moiety. This compound is a critical intermediate that provides the essential lipophilic domain of the final pramoxine molecule.[4][] This document outlines two primary synthetic routes starting from precursors to or directly from this compound.

Synthetic Pathways Overview

The synthesis of pramoxine hydrochloride can be achieved through several related pathways. The core of the synthesis is a nucleophilic substitution reaction to form the ether linkage. Below are two common methods for this synthesis.

Method 1: Williamson Ether Synthesis from this compound

This direct approach involves the reaction of this compound with a suitably functionalized morpholine derivative, typically N-(3-chloropropyl)morpholine, under basic conditions.

Caption: Synthetic route to pramoxine via Williamson ether synthesis.

Method 2: Synthesis from p-Chlorophenol

An alternative route begins with the synthesis of an intermediate, 4-n-butoxychlorobenzene, from p-chlorophenol. This intermediate then reacts with N-(3-hydroxypropyl)morpholine.

Caption: Two-stage synthesis of pramoxine starting from p-chlorophenol.

Experimental Protocols

The following are detailed experimental protocols derived from established synthetic methods.

Protocol 1: Synthesis of Pramoxine Hydrochloride from this compound

This protocol details the reaction of this compound with N-(3-chloropropyl)morpholine.

Materials:

-

This compound

-

N-(3-chloropropyl)morpholine

-

Sodium hydroxide (B78521)

-

Absolute ethanol

-

Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

Reaction Setup: In a reaction kettle, combine absolute ethanol and sodium hydroxide.

-

Addition of Reactants: To the basic ethanol solution, add this compound and N-(3-chloropropyl)morpholine.

-

Reaction: Heat the mixture to reflux. Monitor the reaction's progress.

-

Work-up: After the reaction is complete, cool the mixture. An oily substance will form. Add hydrochloric acid and toluene to the oily material. This will result in the formation of two layers. Separate the upper organic layer.

-

Basification and Extraction: To the lower aqueous layer, add a sodium hydroxide solution to make it alkaline. Extract the pramoxine base with ethyl acetate and water. Separate the layers and concentrate the upper layer to obtain the pramoxine base.

-

Salt Formation: Dissolve the pramoxine base in ethanol and add hydrochloric acid to precipitate pramoxine hydrochloride.[3]

Protocol 2: Synthesis of N-(3-chloropropyl)morpholine Intermediate

This protocol describes the synthesis of a key reactant for Protocol 1.

Materials:

-

Morpholine

-

Potassium carbonate

-

Water

Procedure:

-

Preparation of Base Solution: Dissolve potassium carbonate (4.82 kg) in water to create a solution.

-

Reaction: To the potassium carbonate solution, add morpholine (6.5 kg) and 1-bromo-3-chloropropane (11 kg).

-

Incubation: Stir the mixture for 30 minutes, then maintain it in a hot water bath at 55°C for 4 hours.

-

Cooling and Separation: Cool the reaction mixture to room temperature, which will cause it to separate into layers.

-

Purification: Collect the upper oily layer and purify it by rectification to obtain N-(3-chloropropyl)morpholine (yield: 9.8 kg).[2]

Protocol 3: Synthesis of Pramoxine Hydrochloride from 1-Bromo-4-butoxybenzene (B1267048)

This protocol provides an alternative synthesis route for pramoxine hydrochloride.

Materials:

-

1-Bromo-4-butoxybenzene (23.2 g, 0.1 mol)

-

3-Morpholinopropan-1-ol (17.42 g, 0.12 mol)

-

60% Sodium hydride (4.8 g, 0.12 mol)

-

Tetrahydrofuran (THF) (115 g)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

40% Sodium hydroxide

-

Methanol

-

Acetone

-

Anhydrous sodium sulfate

-

Charcoal

Procedure:

-

Reaction Setup: In a 500 ml reaction flask, dissolve 1-bromo-4-butoxybenzene (23.2 g) and 3-morpholinopropan-1-ol (17.42 g) in THF (115 g).

-

Addition of Base: With stirring, slowly add 60% sodium hydride (4.8 g) while keeping the temperature below 20°C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for approximately 5 hours, monitoring by TLC.

-

Initial Work-up: Concentrate the solution under reduced pressure. Add 60 ml of water and adjust the pH to 1-2 with concentrated hydrochloric acid. Wash twice with 100 ml of ethyl acetate.

-

Extraction: Adjust the pH of the aqueous layer to 11-12 with 40% sodium hydroxide and extract twice with 120 ml of ethyl acetate.

-

Purification of Base: Combine the organic layers, dry with anhydrous sodium sulfate, decolorize with 2g of charcoal, and concentrate.

-

Salt Formation and Crystallization: Dissolve the resulting oil in 80 ml of methanol. Adjust the pH to 1-2 with concentrated hydrochloric acid. Concentrate under vacuum, then dissolve in 40 ml of acetone. Stir to induce crystallization, then cool to -10°C and continue stirring for 6-8 hours.

-

Final Product: Filter the solid, wash with cold acetone, and dry at 45-50°C to obtain pramoxine hydrochloride (27.25 g, 82.61% yield).[6]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic protocols.

Table 1: Reactant and Product Quantities for N-(3-chloropropyl)morpholine Synthesis [2]

| Compound | Mass (kg) |

| Morpholine | 6.5 |

| 1-bromo-3-chloropropane | 11 |

| Potassium carbonate | 4.82 |

| Product: N-(3-chloropropyl)morpholine | 9.8 |

Table 2: Reactant and Product Quantities for Pramoxine HCl Synthesis (from 1-Bromo-4-butoxybenzene) [6]

| Compound | Mass (g) | Moles (mol) | Yield (%) | Purity (%) |

| 1-Bromo-4-butoxybenzene | 23.2 | 0.1 | - | - |

| 3-Morpholinopropan-1-ol | 17.42 | 0.12 | - | - |

| 60% Sodium Hydride | 4.8 | 0.12 | - | - |

| Product: Pramoxine HCl | 27.25 | - | 82.61 | 99.926 |

Table 3: Reaction Conditions

| Synthesis Step | Temperature (°C) | Time (hours) | Solvent |

| N-(3-chloropropyl)morpholine Synthesis[2] | 55 | 4 | Water |

| Pramoxine HCl Synthesis (from 1-Bromo-4-butoxybenzene)[6] | Reflux | 5 | Tetrahydrofuran |

| Pramoxine HCl Crystallization[6] | -10 | 6-8 | Acetone |

Conclusion

The synthesis of pramoxine heavily relies on the availability and reactivity of this compound or its derivatives. The provided protocols outline robust and high-yielding methods for the laboratory-scale or industrial production of pramoxine hydrochloride. The choice of synthetic route may depend on the availability of starting materials, safety considerations, and desired purity of the final product. The detailed protocols and quantitative data herein serve as a valuable resource for chemists and pharmaceutical scientists involved in the development and manufacturing of this important topical anesthetic.

References

- 1. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102675246B - Preparation method of pramoxine hydrochloride - Google Patents [patents.google.com]

- 3. CN102675246A - Preparation method of pramoxine hydrochloride - Google Patents [patents.google.com]

- 4. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]

- 6. Pramoxine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application Note: Quantification of 4-Butoxyphenol using Gas Chromatography with Flame Ionization Detection (GC-FID)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of 4-Butoxyphenol. The protocol is suitable for the determination of this compound in various sample matrices, providing the necessary accuracy and precision for research, quality control, and drug development applications. This document provides comprehensive experimental protocols, including sample preparation, derivatization, and instrument parameters, along with representative method validation data.

Introduction

This compound is an organic compound that finds applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this analyte is crucial for process monitoring, quality assurance of final products, and in various research and development settings. Gas chromatography with a flame ionization detector (GC-FID) is a widely used analytical technique that offers high resolution, sensitivity, and reliability for the analysis of volatile and semi-volatile compounds. This application note presents a validated GC-FID method for the determination of this compound, including an optional derivatization step to improve chromatographic performance.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Methanol (B129727), HPLC grade

-

Dichloromethane, HPLC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270), anhydrous

-

Nitrogen gas, high purity

-

Helium, carrier grade (99.999%)

-

Hydrogen, FID grade

-

Compressed Air, FID grade

-

Volumetric flasks, pipettes, and syringes

-

GC vials with inserts and caps

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (General Procedure)

The sample preparation will vary depending on the matrix. A generic liquid-liquid extraction is described below.

-

Accurately measure a known volume or weight of the sample into a separatory funnel.

-

Add a suitable volume of an appropriate organic solvent (e.g., dichloromethane).

-

Shake vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the extract and concentrate it to a known volume under a gentle stream of nitrogen.

-

The extract is now ready for direct GC-FID analysis or derivatization.

Derivatization Protocol (Silylation)

To improve peak shape and thermal stability, derivatization of the hydroxyl group of this compound is recommended.

-

Evaporate 100 µL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-FID system.

GC-FID Instrumentation and Conditions

The following tables summarize the instrumental parameters for the GC-FID analysis of this compound, both with and without derivatization.

Table 1: GC-FID Parameters for Underivatized this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Table 2: GC-FID Parameters for Silylated this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 260°C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 20°C/min to 290°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

Table 3: Method Validation Data for the Quantification of this compound

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 2.0% |

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from sample receipt to the final quantitative result.

Caption: Workflow for the quantification of this compound by GC-FID.

Conclusion

The GC-FID method described in this application note provides a reliable and accurate means for the quantification of this compound. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of applications in industrial and research laboratories. The optional derivatization step can be employed to enhance the chromatographic performance for complex matrices or when higher thermal stability is required. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Application Notes and Protocols: 4-Butoxyphenol as a Stabilizer for Unsaturated Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated monomers, such as acrylates, methacrylates, and vinyl compounds, are fundamental building blocks in the synthesis of polymers used in a wide array of applications, including drug delivery systems, medical devices, and advanced materials. However, the inherent reactivity of their double bonds makes them susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants. This uncontrolled polymerization poses significant safety risks, including exothermic reactions, and can lead to product degradation, increased viscosity, and equipment fouling.[1][2] To ensure safety and maintain monomer integrity during storage, transportation, and processing, the addition of stabilizers or polymerization inhibitors is essential.[3]

4-Butoxyphenol, a phenolic derivative, is a potential stabilizer for unsaturated monomers. Phenolic compounds are widely recognized for their efficacy as polymerization inhibitors.[4] This document provides detailed application notes on the use of this compound, drawing upon the established mechanisms of structurally similar and well-documented stabilizers like 4-methoxyphenol (B1676288) (MEHQ) and butylated hydroxytoluene (BHT).[2][5] The protocols provided herein offer a framework for researchers to evaluate and optimize the use of this compound for their specific monomer systems and applications.

Mechanism of Action: Free-Radical Scavenging

The primary mechanism by which phenolic inhibitors like this compound prevent premature polymerization is through the scavenging of free radicals. This process is most effective in the presence of dissolved oxygen.[1][2] The proposed mechanism involves the following key steps:

-

Initiation: Spontaneous polymerization is often initiated by the formation of carbon-centered radicals (R•) from the monomer (M) due to factors like heat or light.

-

Peroxy Radical Formation: In the presence of oxygen (O₂), these highly reactive carbon-centered radicals are rapidly converted to less reactive peroxy radicals (ROO•).[1][2]

-

Inhibition by this compound: this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical. This neutralizes the radical, preventing it from initiating a polymer chain, and in the process, forms a stable, resonance-stabilized phenoxyl radical (ArO•).[1][6]

-

Termination: The resulting phenoxyl radical has significantly lower reactivity and does not readily initiate new polymer chains.[6] It can further react with other radicals to terminate the chain reaction, effectively inhibiting polymerization.

This mechanism highlights the synergistic role of oxygen in the stabilization process by converting the initial carbon radicals into peroxy radicals, which are then more efficiently scavenged by the phenolic inhibitor.[2][7]

Quantitative Data on Analogous Stabilizers

Direct, publicly available quantitative data on the performance of this compound as a monomer stabilizer is limited. Therefore, data for structurally similar and widely used phenolic stabilizers are presented below for comparative purposes. Researchers should use this data as a guideline for establishing starting concentrations in their experimental designs for this compound.

| Stabilizer | Monomer System | Typical Concentration (ppm by weight) | Efficacy Notes |

| 4-Methoxyphenol (MEHQ) | Acrylic Acid | 200 - 1000 | A standard, effective inhibitor, especially in the presence of oxygen.[2][7] |

| Styrene, Vinyl Monomers | 10 - 50 | Widely used for storage and transportation. | |

| Butylated Hydroxytoluene (BHT) | Acrylic Acid | 10 - 5000 (0.001% - 0.5%) | Effective for stabilizing acrylic acid for use in drug and cosmetic applications.[5] |

| Styrene | 50 | Shows significant inhibition of polymer growth.[6] | |

| Hydroquinone (HQ) | Acrylates, Methacrylates | 100 - 1000 | A common inhibitor, though it can impart color to the monomer. |

| p-Benzoquinone | Styrene, Acrylic Acid | 25 - 100 | An effective inhibitor that does not require oxygen.[3] |

Note: The optimal concentration of this compound must be determined experimentally for each specific monomer and application, as its efficacy can be influenced by factors such as temperature, oxygen availability, and the presence of other impurities.

Experimental Protocols